(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride (4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230795-64-7
VCID: VC6996818
InChI: InChI=1S/C16H16ClN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H/t14-,15+,16?;/m0./s1
SMILES: C1C(C1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl
Molecular Formula: C16H17Cl2N
Molecular Weight: 294.22

(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride

CAS No.: 2230795-64-7

Cat. No.: VC6996818

Molecular Formula: C16H17Cl2N

Molecular Weight: 294.22

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride - 2230795-64-7

Specification

CAS No. 2230795-64-7
Molecular Formula C16H17Cl2N
Molecular Weight 294.22
IUPAC Name (4-chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride
Standard InChI InChI=1S/C16H16ClN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H/t14-,15+,16?;/m0./s1
Standard InChI Key SERYHQPIIQYBJR-NKZKTGFWSA-N
SMILES C1C(C1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (4-chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, reflects its three-dimensional structure:

  • A cyclopropane ring with (1R,2R) stereochemistry, creating a rigid, planar geometry.

  • A 4-chlorophenyl group attached to the cyclopropane’s C1 position, introducing electron-withdrawing effects.

  • A phenyl group at the C2 position of the cyclopropane, contributing aromatic stacking potential.

  • A primary amine (-NH2_2) at the benzylic position, protonated as a hydrochloride salt for enhanced solubility.

The stereochemistry is critical; the (1R,2R) configuration optimizes receptor binding by aligning substituents into bioactive conformations .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H17Cl2N\text{C}_{16}\text{H}_{17}\text{Cl}_2\text{N}
Molecular Weight294.22 g/mol
SMILESC1C(C1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl
InChIKeySERYHQPIIQYBJR-NKZKTGFWSA-N
PubChem CID137965921

Synthesis and Stereochemical Control

Cyclopropane Ring Formation

The synthesis of this compound typically involves a [2+1] cycloaddition between a diazo compound and a vinyl precursor. For example:

  • Diazo Compound Preparation: A diazo reagent (e.g., ethyl diazoacetate) reacts with a substituted vinyl fluoride under transition metal catalysis (e.g., Rh2_2(OAc)4_4) to form the cyclopropane ring .

  • Amine Functionalization: The resulting cyclopropane intermediate undergoes reductive amination or nucleophilic substitution to introduce the primary amine group .

Resolution of Enantiomers

Chiral HPLC or enzymatic resolution separates the (1R,2R) and (1S,2S) enantiomers. The (1R,2R) enantiomer exhibits superior receptor affinity due to optimal spatial alignment of the 4-chlorophenyl and phenyl groups .

Key Reaction Steps :

  • Cyclopropanation:

    Diazo compound+Vinyl fluorideRh2(OAc)4Cyclopropane intermediate\text{Diazo compound} + \text{Vinyl fluoride} \xrightarrow{\text{Rh}_2(\text{OAc})_4} \text{Cyclopropane intermediate}
  • Amine Introduction:

    Cyclopropane intermediate+NH3Reduction(1R,2R)-Methanamine derivative\text{Cyclopropane intermediate} + \text{NH}_3 \xrightarrow{\text{Reduction}} \text{(1R,2R)-Methanamine derivative}

Pharmacological Profile and Mechanism

Serotonin Receptor Modulation

The compound’s primary pharmacological interest lies in its 5-HT2C_{2C} receptor agonism with selectivity over 5-HT2A_{2A} and 5-HT2B_{2B} subtypes :

  • 5-HT2C_{2C} EC50_{50}: <15 nM (for fluorinated analogs) .

  • Selectivity Ratio (5-HT2B_{2B}/5-HT2C_{2C}): >14-fold, critical for avoiding cardiotoxic effects associated with 5-HT2B_{2B} activation .

Structural Determinants of Activity

  • 4-Chlorophenyl Group: Enhances lipophilicity and blocks oxidative metabolism at the benzylic position .

  • (1R,2R) Configuration: Positions the phenyl and 4-chlorophenyl groups into a "bioactive" conformation, increasing receptor complementarity .

  • Cyclopropane Rigidity: Reduces entropic penalties upon binding compared to flexible analogs .

Comparative Analysis with Related Compounds

Fluorinated Analogs

Fluorine substitution at the cyclopropane’s benzylic position (e.g., 21c in ) improves brain penetration (LogBB=0.04\text{LogBB} = -0.04) but reduces 5-HT2C_{2C} selectivity. In contrast, the 4-chloro derivative maintains selectivity while retaining metabolic stability .

Substituent Effects on Receptor Affinity

Substituent PositionEffect on 5-HT2C_{2C} PotencySelectivity (5-HT2B_{2B}/5-HT2C_{2C})
3-FluoroEC50_{50} = 12 nM1.5-fold
4-ChloroEC50_{50} = 8 nM>14-fold
2-BromoEC50_{50} = 312 nM>100-fold

Data adapted from .

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